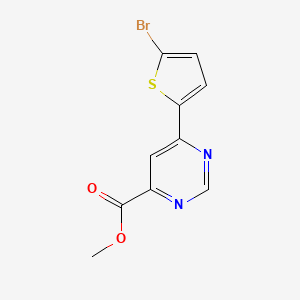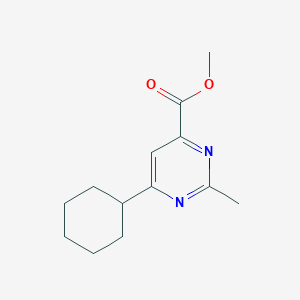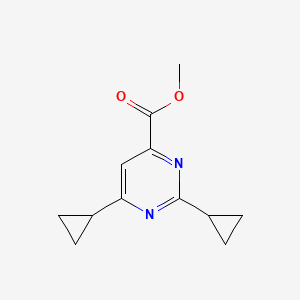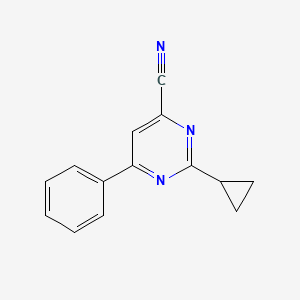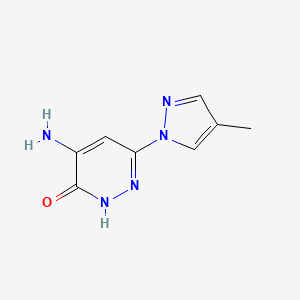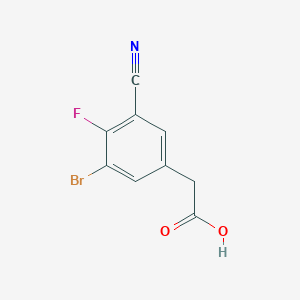
3-Bromo-5-cyano-4-fluorophenylacetic acid
Übersicht
Beschreibung
3-Bromo-5-cyano-4-fluorophenylacetic acid (BCFPA) is a carboxylic acid that has been studied extensively in the fields of chemistry and biochemistry. It is a versatile compound with a wide range of applications in both research and industrial settings. BCFPA can be used as a reagent for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, BCFPA has been studied for its potential use in the treatment of cancer and other diseases, as well as for its role in biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of 3-Bromo-5-cyano-4-fluorophenylacetic acid is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to induce apoptosis in certain types of tumor cells, likely by disrupting the mitochondrial membrane potential. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the growth of certain cancer cell lines, likely by interfering with the cell cycle.
Biochemical and Physiological Effects
3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to have a wide range of biochemical and physiological effects. In particular, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to induce apoptosis in certain types of tumor cells, likely by disrupting the mitochondrial membrane potential. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the growth of certain cancer cell lines, likely by interfering with the cell cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Bromo-5-cyano-4-fluorophenylacetic acid in laboratory experiments is its versatility. The compound can be used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid can be used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity. However, it is important to note that 3-Bromo-5-cyano-4-fluorophenylacetic acid is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the study of 3-Bromo-5-cyano-4-fluorophenylacetic acid. For example, further research could be conducted to determine the exact mechanism of action of the compound and its effects on other biochemical and physiological processes. In addition, additional studies could be conducted to explore the potential use of 3-Bromo-5-cyano-4-fluorophenylacetic acid in the treatment of cancer and other diseases. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid could be used in the synthesis of new drugs, agrochemicals, and other specialty chemicals. Finally, further research could be conducted to explore the potential of 3-Bromo-5-cyano-4-fluorophenylacetic acid as a catalyst for chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-cyano-4-fluorophenylacetic acid has been studied extensively in the fields of chemistry and biochemistry. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been studied for its potential use in the treatment of cancer and other diseases. In particular, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been found to inhibit the growth of certain cancer cell lines and to induce apoptosis in certain types of tumor cells. Furthermore, 3-Bromo-5-cyano-4-fluorophenylacetic acid has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-cyano-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-5(3-8(13)14)1-6(4-12)9(7)11/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSUPKAIOLSWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



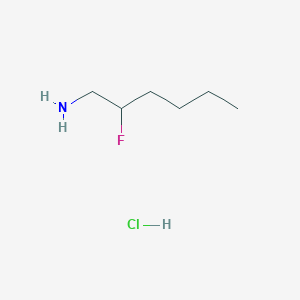

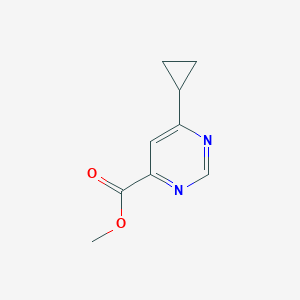

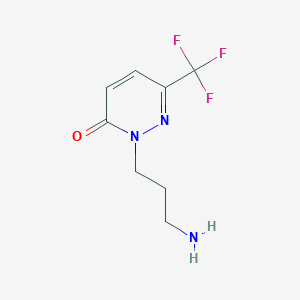
amine hydrochloride](/img/structure/B1484470.png)

